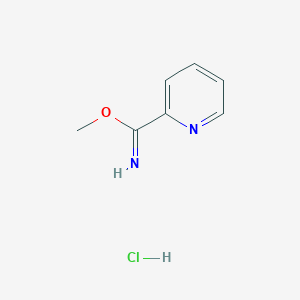

Methyl picolinimidate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl picolinimidate is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 . It is used for research purposes and is not intended for diagnostic or therapeutic use .

Molecular Structure Analysis

The IUPAC name for Methyl picolinimidate is methyl 2-pyridinecarboximidoate . The InChI code is 1S/C7H8N2O/c1-10-7(8)6-4-2-3-5-9-6/h2-5,8H,1H3 and the InChI key is NEGQCMNHXHSFGU-UHFFFAOYSA-N . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis

Methyl picolinimidate appears as a colorless to pale-yellow to yellow-brown liquid or semi-solid or solid . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Enzyme Activity Enhancement

Methyl picolinimidate hydrochloride has been found to significantly increase the activity of enzymes. In a study by Plapp (1970), it activated horse liver alcohol dehydrogenase 19-fold and modified about 50 of its 60 amino groups. This modification did not affect the essential —SH groups and zinc ions at the enzyme's active sites, indicating that amino groups modified are not required for the catalytic activity of the enzyme (Plapp, 1970).

Cross-Linking of Membrane Phospholipid and Protein

Methyl picolinimidate reacts with phosphatidylethanolamine in cell membranes, primarily forming mono-derivatives. Crain and Marinetti (1978) found that it causes significant cross-linking of both phospholipids and proteins in cell membranes, which can be minimized at pH 9.0 (Crain & Marinetti, 1978).

Attachment of Metal-Chelating Functional Groups to Proteins

Benisek and Richards (1968) described a method to introduce heavy atoms into protein crystals through the covalent attachment of a metal-chelating group to the protein using methyl picolinimidate. This method facilitates the study of protein structures via crystallography (Benisek & Richards, 1968).

Bacterial and Erythrocyte Cell Surface Labeling

Jones and McFadden (1977) used methyl picolinimidate for labeling cell surfaces in Pseudomonas facilis and erythrocytes. This technique assists in studying cell membrane composition and structure (Jones & McFadden, 1977).

Chemical Modification Studies on Rod Outer Segment Retinol Dehydrogenase

De Grip, Bonting, and Daemen (1975) investigated the role of amino- and sulfhydryl-groups in retinol dehydrogenase using chemical modification with methyl picolinimidate. This study provided insights into the enzyme's structure-function relationship (De Grip, Bonting, & Daemen, 1975).

Modification of Amino Groups in Enzymes

Agarwal et al. (1971) modified the N-terminal isoleucine residue of δ-chymotrypsin to an amidine using methyl picolinimidate, studying its effects on enzyme activity. This research contributed to understanding the enzyme's active site and structure (Agarwal et al., 1971).

Safety and Hazards

Methyl picolinimidate is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection . It should be stored locked up and disposed of to an approved waste disposal plant .

properties

IUPAC Name |

methyl pyridine-2-carboximidate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.ClH/c1-10-7(8)6-4-2-3-5-9-6;/h2-5,8H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPLCNGZNRSUCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CC=CC=N1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl picolinimidate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B2912363.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912367.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(6-hydroxypyridazin-3-yl)phenyl]piperidine-3-carboxamide](/img/structure/B2912372.png)

![4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide](/img/structure/B2912373.png)

![N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2912375.png)

![5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2912378.png)

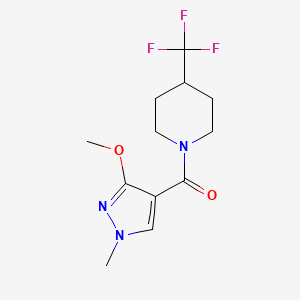

![{1,1-dioxido-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B2912380.png)

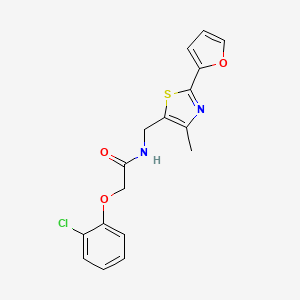

![(2,5-Dimethylfuran-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2912381.png)